2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidine ring, a pyridine ring with a chlorine substituent, and a tert-butyl ester functional group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common route includes the reaction of 6-chloropyridin-3-ylamine with tert-butyl chloroformate in the presence of a base to form the corresponding carbamate . This intermediate is then subjected to further reactions to introduce the pyrrolidine ring and the sulfanylmethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted pyridine derivatives.
Scientific Research Applications
2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the sulfanylmethyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridin-3-ylamine: A precursor in the synthesis of the target compound.
Pyrrolidine-1-carboxylic acid tert-butyl ester: Another building block used in the synthesis.
2-(6-Chloropyridin-3-yl)ethanol: A related compound with similar structural features.
Uniqueness
The uniqueness of 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a pyridine and a pyrrolidine ring, along with the sulfanylmethyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H23ClN2O2S |
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Molecular Weight |
342.9 g/mol |
IUPAC Name |
tert-butyl 2-[(6-chloropyridin-3-yl)methylsulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN2O2S/c1-16(2,3)21-15(20)19-8-4-5-13(19)11-22-10-12-6-7-14(17)18-9-12/h6-7,9,13H,4-5,8,10-11H2,1-3H3 |
InChI Key |
ZQJRLUWLVXACKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSCC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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